N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a complex organic compound characterized by its unique structural features that incorporate elements of thiazole, pyridine, and pyrazine. Its molecular formula is , and it has a molecular weight of approximately 429.49 g/mol. This compound is notable for its potential pharmacological applications due to its intricate structure, which may confer specific biological activities.
The compound can be sourced from various chemical suppliers and databases such as Smolecule, Chemsrc, and Benchchem. These platforms provide detailed information regarding the compound's properties, synthesis methods, and potential applications in scientific research.
N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide falls under the category of heterocyclic compounds due to the presence of multiple ring structures containing nitrogen and sulfur atoms. It is also classified as an organic compound with potential pharmaceutical relevance.
The synthesis of N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide can be approached through several methods:
These methods allow for the fine-tuning of the compound's properties to enhance its efficacy and specificity for biological applications.
The molecular structure of N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide features several key components:
O=C(Nc1nc2c(s1)CN(C(=O)CSc1ccc(F)cc1)CC2)c1cccs1This representation indicates the connectivity and arrangement of atoms within the molecule.
The chemical reactivity of N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide can involve various functional groups present in its structure:
These reactions are significant for modifying the compound for enhanced biological activity or for synthesizing derivatives with improved properties.
Initial studies suggest that N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide may exhibit biological activities such as:
The physical and chemical properties of N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide include:
These properties are crucial for understanding solubility and stability in various solvents and conditions.
N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide has potential applications in scientific research:
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7